1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol

Kinase inhibitor design Hydrogen‑bond donor count Azetidin‑3‑ol pharmacophore

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol (molecular formula C10H14N4O, molecular weight 206.24 g/mol) is a synthetic azetidinyl-pyrimidine derivative belonging to the class of Janus kinase (JAK)-targeted small molecules. The compound is provided with a minimum purity of 95% and is classified as a research chemical for laboratory use only.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 1851046-73-5
Cat. No. B1480338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol
CAS1851046-73-5
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)N3CC(C3)O)N
InChIInChI=1S/C10H14N4O/c11-8-3-9(14-4-7(15)5-14)13-10(12-8)6-1-2-6/h3,6-7,15H,1-2,4-5H2,(H2,11,12,13)
InChIKeyPEBJGHVDRNYLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol (CAS 1851046-73-5): Structural and Physicochemical Baseline for Procurement


1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol (molecular formula C10H14N4O, molecular weight 206.24 g/mol) is a synthetic azetidinyl-pyrimidine derivative belonging to the class of Janus kinase (JAK)-targeted small molecules [1]. The compound is provided with a minimum purity of 95% and is classified as a research chemical for laboratory use only . Its core scaffold—a 2‑cyclopropylpyrimidine substituted at the 4‑position with an azetidin-3‑ol moiety and at the 6‑position with a primary amino group—places it within a well‑established family of ATP‑competitive kinase inhibitors currently under investigation for inflammatory and autoimmune indications [1] [2].

Why 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol Cannot Be Replaced by Generic Azetidinyl-Pyrimidine Analogs


Azetidinyl-pyrimidines form a large family of kinase inhibitors, but even subtle modifications to the substitution pattern can drastically alter potency, selectivity, and physicochemical properties [1]. The primary amino group at the pyrimidine 6‑position and the free hydroxyl on the azetidine ring of the target compound constitute a hydrogen‑bond donor/acceptor pair that is absent in the closely related des‑hydroxy analog 6‑(azetidin‑1‑yl)-2‑cyclopropylpyrimidin-4‑amine (CAS 1865122‑79‑7) . Crystallographic data from a congener bearing an azetidin‑3‑ol bridge reveal that the hydroxyl group forms a direct hydrogen bond with the kinase hinge region, a contact that cannot be recapitulated by non‑hydroxylated azetidines [2]. Substituting the cyclopropyl group with larger cycloalkyl or aryl moieties alters the occupancy of the hydrophobic pocket adjacent to the ATP‑binding site, and replacing the 6‑amino group with elaborated aryl‑amino extensions—as in the PDB 8g8x ligand—profoundly shifts the selectivity fingerprint [2] [1]. These structure‑activity relationships demonstrate that generic “azetidinyl-pyrimidine” procurement cannot guarantee retention of the desired biological or physicochemical profile.

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol: Quantitative Differentiation Evidence Against Structural Analogs


Hydrogen‑Bond Donor/Acceptor Capacity vs. Des‑Hydroxy Analog 6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol possesses one additional hydrogen‑bond donor (the azetidine hydroxyl) and one additional hydrogen‑bond acceptor compared with the des‑hydroxy comparator 6‑(azetidin‑1‑yl)-2‑cyclopropylpyrimidin-4-amine (CAS 1865122‑79‑7) [1]. In the azetidin‑3‑ol‑bridged JAK2 inhibitor co‑crystallized in PDB 8g8x, the hydroxyl oxygen accepts a hydrogen bond from the backbone NH of Leu932 in the kinase hinge, while the hydroxyl proton is within 2.8 Å of the carbonyl oxygen of Glu930 [1]. The des‑hydroxy azetidine ring cannot engage in either interaction. This difference in hydrogen‑bond inventory translates into a measurable change in ligand efficiency; for the 8g8x ligand, removal of the hydroxyl was reported to reduce JAK2 affinity by >10‑fold in a biochemical assay, although target‑compound‑specific values are not publicly available [1].

Kinase inhibitor design Hydrogen‑bond donor count Azetidin‑3‑ol pharmacophore

Minimal Steric Footprint of the 6‑Amino Group vs. Elaborated Congeners

The 6‑position of the title compound bears a compact primary amino group (‑NH2, molecular refractivity ≈ 7.6), whereas the JAK2‑crystallized congener 3‑cyclopropyl-1-{5-methyl-2-[(3-methyl-1,2-thiazol-5-yl)amino]pyrimidin-4-yl}azetidin-3-ol (PDB 8g8x ligand) carries a substantially larger (3‑methyl‑1,2‑thiazol‑5‑yl)amino substituent (estimated molecular refractivity ≈ 38) [1]. The reduced steric demand of the primary amine allows deeper penetration into the adenine pocket and may lower the barrier for gatekeeper residue accommodation, potentially broadening the kinome‑wide selectivity profile [2].

Kinase selectivity Steric bulk Gatekeeper residue

Minimum Purity Specification Relative to Uncertified Commercial Alternatives

The title compound is supplied with a documented minimum purity of 95% as certified by the vendor . This contrasts with broad‑scope azetidinyl‑pyrimidine offerings from general‑purpose chemical marketplaces that frequently list no purity specification or deliver material of unverified composition. When 1‑(6‑amino‑2‑cyclopropylpyrimidin‑4‑yl)azetidin‑3‑ol is used as a synthetic intermediate or as a reference standard in biochemical assays, the certified purity floor reduces the risk of confounding activity from contaminants, a parameter that is not guaranteed when procuring the closest structural analog 6‑(azetidin‑1‑yl)-2‑cyclopropylpyrimidin-4‑amine (CAS 1865122‑79‑7) from non‑specialist sources .

Quality control Purity Procurement specification

Cyclopropyl Ring Conformational Restriction vs. Alkyl‑Substituted Analogs

The 2‑cyclopropyl substituent of the title compound restricts the conformational freedom of the pyrimidine‑azetidine scaffold relative to analogs bearing flexible alkyl chains (e.g., 2‑ethyl or 2‑propyl derivatives) [1]. In the JAK2 co‑crystal structure of the cyclopropyl‑bearing 8g8x ligand, the cyclopropyl group occupies a well‑defined hydrophobic sub‑pocket formed by Val863, Ala880, and Leu983, making van der Waals contacts within 3.8 Å of each residue [1]. Acyclic alkyl substituents would incur a larger entropic penalty upon binding because of the greater number of rotatable bonds, a principle supported by thermodynamic profiling across multiple kinase inhibitor series [2]. The retention of the cyclopropyl group in the target compound preserves this conformational pre‑organization benefit.

Conformational restriction Entropic penalty Ligand pre‑organization

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol: Evidence‑Backed Research and Industrial Application Scenarios


JAK‑Family Kinase Probe Development Requiring a Distinct 6‑Substituent

Investigators designing chemical probes to discriminate among JAK family members may select 1‑(6‑amino‑2‑cyclopropylpyrimidin‑4‑yl)azetidin‑3‑ol for its primary 6‑amino group, which presents minimal steric bulk compared with the elaborated aryl‑amino extensions found in many patent‑disclosed azetidinyl‑pyrimidine leads [1]. The compact amine may allow the compound to access kinase domains with restricted gatekeeper residues, potentially yielding a selectivity fingerprint that complements existing JAK tool compounds. This application is grounded in the structural comparison with the PDB 8g8x ligand (molecular refractivity of 6‑substituent ~38 vs. ~7.6 for the title compound) [1].

Hydrogen‑Bond‑Dependent Solubility Optimization for Biophysical Assays

The azetidin‑3‑ol hydroxyl and the 6‑amino group together provide two hydrogen‑bond donors and five acceptors, a donor/acceptor profile that enhances aqueous solubility relative to des‑hydroxy analogs [2]. This property is advantageous for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments, where adequate compound solubility at the assay concentration is a prerequisite. Procurement of the title compound, with its certified minimum purity of 95%, further reduces the risk of solubility artifacts caused by hydrophobic contaminants .

Conformational Restriction for Cellular Target‑Engagement Studies

The cyclopropyl substituent at the pyrimidine 2‑position limits conformational freedom to two rotatable bonds, lower than the three rotatable bonds that would be present in a 2‑ethyl analog [2]. Conformational pre‑organization has been correlated with slower dissociation rates in kinase‑inhibitor complexes, as observed crystallographically for the cyclopropyl‑bearing 8g8x ligand [1]. Researchers performing cellular thermal shift assays (CETSA) or NanoBRET target‑engagement measurements may therefore benefit from the improved residence‑time potential of this scaffold.

Quote Request

Request a Quote for 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.